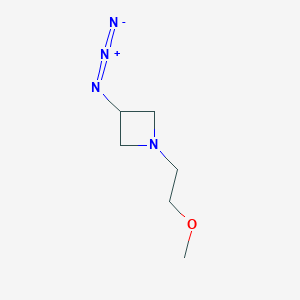
3-Azido-1-(3-clorobencil)azetidina
Descripción general
Descripción
3-Azido-1-(3-chlorobenzyl)azetidine is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Chemical Reactions Analysis
The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, have been investigated . The results showed that ADNAZ has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Physical and Chemical Properties Analysis
ADNAZ, a related compound, has a low melting temperature at 78 °C . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Aplicaciones Científicas De Investigación
Investigación térmica
El compuesto es útil en la investigación térmica, particularmente en el estudio de los comportamientos térmicos de diversas sustancias . Se investigaron los comportamientos térmicos sistemáticos de la 3-azido-1,3-dinitroazetidina (ADNAZ) y se compararon con los de la 1,3,3-trinitroazetidina (TNAZ) .
Síntesis de azetidinas funcionalizadas
El compuesto se puede utilizar en la síntesis de azetidinas funcionalizadas . La reacción de fotocicloadición [2 + 2] entre un imina y un componente alqueno, la reacción de aza Paternò–Büchi, es una de las formas más eficientes de sintetizar azetidinas funcionalizadas .
Investigación farmacéutica
Las azetidinas existen en numerosos productos naturales y los estudios han demostrado que la incorporación de azetidinas en andamios farmacológicamente relevantes puede resultar en una mejor farmacocinética .
Mecanismo De Acción
Pharmacokinetics (ADME Properties)
- ADNAZ’s absorption depends on its route of administration (e.g., oral, intravenous, or topical). It likely distributes throughout the body, reaching various tissues. ADNAZ may undergo metabolic transformations, potentially involving enzymatic reactions. Elimination occurs through urine, feces, or other routes. ADNAZ’s low melting point (78 °C) suggests it could be used as a melt-cast explosive or an energetic plasticizer .
Direcciones Futuras
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties .
Análisis Bioquímico
Biochemical Properties
3-Azido-1-(3-chlorobenzyl)azetidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules, forming stable triazole linkages. This property makes 3-Azido-1-(3-chlorobenzyl)azetidine a valuable tool in bioconjugation and labeling studies. Additionally, the chlorobenzyl group can engage in electrophilic aromatic substitution reactions, further expanding its utility in biochemical applications .
Cellular Effects
The effects of 3-Azido-1-(3-chlorobenzyl)azetidine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, 3-Azido-1-(3-chlorobenzyl)azetidine can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-Azido-1-(3-chlorobenzyl)azetidine exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target proteins, affecting their activity and function. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(3-chlorobenzyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Azido-1-(3-chlorobenzyl)azetidine is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact its efficacy and potency in biochemical assays and experiments .
Dosage Effects in Animal Models
The effects of 3-Azido-1-(3-chlorobenzyl)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 3-Azido-1-(3-chlorobenzyl)azetidine can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
3-Azido-1-(3-chlorobenzyl)azetidine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Azido-1-(3-chlorobenzyl)azetidine can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Azido-1-(3-chlorobenzyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical effects and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 3-Azido-1-(3-chlorobenzyl)azetidine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
Propiedades
IUPAC Name |
3-azido-1-[(3-chlorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLNOEYQYKKURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)




